N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of hydrazones, which are known for their versatility in forming stable complexes with various metal ions and their significant role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide typically involves the condensation reaction between quinoline-6-carbohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Starting Materials: Quinoline-6-carbohydrazide and 4-methylbenzaldehyde.
Solvent: Ethanol.
Reaction Conditions: The mixture is heated under reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline derivatives with different functional groups.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted hydrazone moieties.
Scientific Research Applications
N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide is unique due to its specific structural features, such as the quinoline ring and the 4-methylphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other hydrazone derivatives.
Properties
IUPAC Name |
N-[(Z)-(4-methylphenyl)methylideneamino]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13-4-6-14(7-5-13)12-20-21-18(22)16-8-9-17-15(11-16)3-2-10-19-17/h2-12H,1H3,(H,21,22)/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJLVSPGTXMNEK-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.